10-Oxo Mirtazapine (Mirtazapine Impurity F)
Description
10-Oxo Mirtazapine (CAS: 191546-97-1), also designated as Mirtazapine Impurity F, is a pharmacopoeial impurity of the antidepressant mirtazapine. Structurally, it features a ketone group at the 10-position of the tetracyclic scaffold, distinguishing it from the parent compound (Figure 1). Its molecular formula is C₁₇H₁₇N₃O (molecular weight: 279.34 g/mol), with an accurate mass of 279.1372 . The compound is synthesized during oxidative degradation processes and is monitored rigorously in pharmaceutical quality control to ensure compliance with regulatory thresholds for impurities (e.g., ICH guidelines) .
Properties
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-19-9-10-20-15(11-19)12-5-2-3-6-13(12)16(21)14-7-4-8-18-17(14)20/h2-8,15H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDFSDWHGNDESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3C(=O)C4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573884 | |
| Record name | 2-Methyl-1,3,4,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-10(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191546-97-1 | |
| Record name | 1,3,4,14b-Tetrahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-10(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191546-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Oxo mirtazapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191546971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,3,4,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-10(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4a-tetrathydro-3-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-9(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-KETOMIRTAZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BQ3WH3L4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 10-Oxo Mirtazapine involves several steps, including the use of specific reagents and reaction conditions. . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
10-Oxo Mirtazapine undergoes various types of chemical reactions, including:
Reduction: Although less common, reduction reactions can be used to modify the compound further.
Substitution: Substitution reactions may involve replacing specific atoms or groups within the molecule to study different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Off-Label Uses
Mirtazapine has been utilized off-label for various conditions such as insomnia, anxiety disorders, and post-traumatic stress disorder (PTSD) . The implications of 10-Oxo Mirtazapine in these areas remain to be fully explored but could align with the broader therapeutic uses of mirtazapine.
Case Study: Use in Depression
A study involving patients with major depressive disorder indicated that mirtazapine led to significant improvements in depressive symptoms . Although specific data on 10-Oxo Mirtazapine is scarce, its presence as an impurity in mirtazapine formulations raises questions about its potential impact on treatment outcomes.
Neurological Disorders
Research has suggested that mirtazapine may have applications in treating neurological conditions such as progressive multifocal leukoencephalopathy (PML) due to its neuroprotective effects . While direct evidence for 10-Oxo Mirtazapine's role in these conditions is lacking, understanding its pharmacodynamics could inform future studies.
Synthesis and Stability
The synthesis of mirtazapine impurities, including 10-Oxo Mirtazapine, has been documented in several studies . The stability and formation of these impurities during drug production are crucial for ensuring the quality and safety of pharmaceutical formulations.
Comparative Efficacy
A systematic review comparing various antidepressants highlighted mirtazapine's effectiveness across different patient populations . Future research should include investigations into how impurities like 10-Oxo Mirtazapine might affect overall drug efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 10-Oxo Mirtazapine is closely related to that of Mirtazapine. It primarily acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and norepinephrine. The compound binds to specific receptors, including 5-HT receptors and histamine receptors, influencing neurotransmission and leading to its antidepressant effects .
Comparison with Similar Compounds
Table 1: Key Mirtazapine Impurities
Key Findings :
- Impurity A (N-Oxide) : Unlike Impurity F, this metabolite retains partial affinity for histamine H₁ receptors but lacks significant antidepressant efficacy .
- Impurity F (10-Oxo): The ketone group reduces lipophilicity (logP ~1.8 vs.
- Impurity B : The hydroxyl group introduces polarity, increasing renal clearance compared to the parent drug .
Comparison with Structurally Related Antidepressants
Mianserin
Mianserin (CAS: 24219-97-4), a tetracyclic antidepressant and structural precursor to mirtazapine, shares a similar scaffold but lacks the 10-position ketone (Figure 2). Key differences include:
Table 2: Mirtazapine vs. Mianserin
Mechanistic Insights :
Amitriptyline
Table 3: Mirtazapine vs. Amitriptyline
Clinical Relevance :
- Mirtazapine’s lack of anticholinergic effects reduces cardiovascular risks compared to amitriptyline .
- Impurity F’s structural divergence precludes direct comparison with amitriptyline’s metabolites.
Pharmacopoeial and Regulatory Considerations
Impurity F is governed by strict limits per ICH Q3A/B, with analytical methods (HPLC, LC-MS) validated for quantification .
Biological Activity
10-Oxo Mirtazapine, also known as Mirtazapine Impurity F, is a derivative of the tetracyclic antidepressant mirtazapine. While mirtazapine is widely recognized for its efficacy in treating major depressive disorder and its unique pharmacological profile, the biological activity of its impurity, 10-Oxo Mirtazapine, has garnered interest in recent research. This article delves into the biological activity of 10-Oxo Mirtazapine, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic implications.
- Chemical Formula : CHNO
- Molecular Weight : 281.34 g/mol
- CAS Number : 15541753
Structure
The structure of 10-Oxo Mirtazapine is characterized by a ketone functional group at the 10-position of the mirtazapine molecule, which may influence its biological activity compared to the parent compound.
10-Oxo Mirtazapine's mechanism of action is not fully elucidated but is likely related to its structural similarity to mirtazapine. The parent compound acts primarily as a presynaptic alpha-2 adrenergic antagonist, which enhances noradrenergic and serotonergic neurotransmission. Additionally, mirtazapine exhibits antagonism at serotonin receptors (5-HT2 and 5-HT3), contributing to its antidepressant effects .
Biological Activity Overview
| Activity | Description |
|---|---|
| Serotonin Receptor Antagonism | Antagonizes 5-HT2 and 5-HT3 receptors, potentially influencing mood regulation. |
| Alpha-2 Adrenergic Antagonism | Increases norepinephrine release, enhancing mood and cognitive function. |
| Histamine Receptor Antagonism | Contributes to sedative effects; may influence sleep patterns. |
Case Studies
- Clinical Efficacy : In a study comparing mirtazapine with fluoxetine, mirtazapine demonstrated superior efficacy in patients with severe depression . Although direct evidence for 10-Oxo Mirtazapine is lacking, its potential efficacy can be inferred from these findings.
- Chemoprotective Effects : A study showed that mirtazapine protects against cisplatin-induced oxidative stress in rat models, suggesting antioxidant properties that may also be relevant for 10-Oxo Mirtazapine .
Adverse Effects
Mirtazapine is associated with several side effects, including:
- Somnolence
- Weight Gain
- Increased Appetite
While specific data on the safety profile of 10-Oxo Mirtazapine are sparse, it is reasonable to consider that it may share similar adverse effects due to its relation to mirtazapine.
Pharmacokinetics
Mirtazapine exhibits rapid absorption with a half-life ranging from 20 to 40 hours and is extensively metabolized in the liver. Given the structural similarities, it can be anticipated that 10-Oxo Mirtazapine may exhibit comparable pharmacokinetic properties .
Q & A
Q. What chromatographic methods are recommended for detecting 10-Oxo Mirtazapine in pharmaceutical formulations?
-
Methodology : High-performance liquid chromatography (HPLC) with a C18 column (L1 packing, 4.6 mm × 25 cm) and UV detection at 240 nm is standard. Mobile phases often use a gradient of acetonitrile and aqueous buffer (e.g., phosphate). System suitability requires a resolution ≥1.5 between Impurity E and F, tailing factor ≤2.0, and RSD ≤10% for replicate injections .
-
Quantification : Peak responses are compared against a mirtazapine reference standard, with impurity levels calculated using relative response factors (e.g., F = 5 for Impurity F) and the formula:
where and are impurity and reference peak responses, respectively .
Q. How are acceptance criteria for impurity levels in Mirtazapine formulations defined pharmacopeially?
- Pharmacopeial standards (e.g., USP) specify limits for individual impurities (e.g., ≤0.1% for Impurity F) and total impurities (≤0.5%). Peaks <0.05% of the main compound are disregarded. These criteria ensure batch consistency and safety .
Q. What structural characterization techniques are used to differentiate 10-Oxo Mirtazapine from other process-related impurities?
- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For example, Impurity F (2-Methyl-1,2,3,4-tetrahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepin-10(14bH)-one) is distinguished by its ketone group at position 10 and methyl substitution on the pyrazine ring, confirmed via fragmentation patterns in MS and carbonyl signals in -NMR .
Advanced Research Questions
Q. What experimental strategies resolve co-elution challenges between 10-Oxo Mirtazapine and structurally similar impurities (e.g., Impurity E)?
- Optimization : Adjusting mobile phase pH (e.g., 2.5–3.5) and temperature (e.g., 40°C) improves selectivity. Column screening (e.g., phenyl-hexyl vs. C18) or using orthogonal techniques like hydrophilic interaction chromatography (HILIC) may enhance resolution .
- Validation : Robustness testing under varied flow rates (±0.2 mL/min) and gradient slopes (±5%) ensures method stability .
Q. How do stress degradation studies inform the stability profile of Mirtazapine concerning Impurity F formation?
- Design : Expose Mirtazapine to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% HO), thermal (80°C), and photolytic conditions. Monitor Impurity F via HPLC-MS to identify degradation pathways (e.g., oxidation at position 10) .
- Kinetics : Pseudo-first-order models quantify degradation rates, with Arrhenius plots predicting shelf-life under accelerated conditions .
Q. What challenges arise in synthesizing isotopic analogs of 10-Oxo Mirtazapine for use as internal standards?
- Synthesis : Deuterated analogs (e.g., -labeled at non-labile positions) require multistep organic synthesis with isotopic purity >98%. Challenges include avoiding isotope exchange during purification and confirming labeling sites via high-resolution MS .
- Validation : Cross-validate with unlabeled standards to ensure equivalent chromatographic behavior and ionization efficiency .
Methodological Frameworks for Research Design
Q. How can the PICOT framework structure a comparative study on impurity quantification methods?
- Population : Mirtazapine tablets from multiple batches.
- Intervention : HPLC vs. UPLC-MS for Impurity F quantification.
- Comparison : Precision, accuracy, and limit of detection (LOD).
- Outcome : Method superiority in sensitivity (e.g., LOD <0.01%).
- Time : 6-month stability monitoring .
Q. What statistical approaches address variability in impurity recovery during method validation?
- Use nested ANOVA to partition variance sources (e.g., analyst, day, instrument). For recovery studies (80–120% range), linear regression evaluates accuracy across concentration levels. Outlier detection (e.g., Grubbs' test) ensures data integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
